
BAY-524
Overview
Description
BAY-524 is a substituted phenylpyrazole compound developed as a potent, ATP-competitive inhibitor of Bub1 kinase, a critical regulator of the spindle assembly checkpoint (SAC) and chromosome congression during mitosis . Its discovery stemmed from efforts to dissect Bub1’s catalytic versus non-catalytic (scaffolding) roles in mitosis. In vitro, this compound inhibits Bub1 autophosphorylation and histone H2A phosphorylation at threonine 120 (H2A-T120) with an IC50 of 450 ± 60 nM (at 2 mM ATP), demonstrating high selectivity over 403 human kinases . In cellular models (HeLa, RPE1), this compound achieves near-maximal Bub1 inhibition at 7–10 μM, significantly reducing H2A-T120 phosphorylation without globally compromising Aurora B/CPC function .
Notably, while this compound alone minimally affects mitotic progression or SAC activity, it synergizes with low-dose paclitaxel to induce severe chromosome missegregation and antiproliferative effects, particularly in aneuploid cancer cells . This positions this compound as a promising candidate for combination therapies targeting mitotic vulnerabilities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BAY-524 involves the preparation of substituted benzylpyrazole compounds. The specific synthetic route and reaction conditions for this compound are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of chemical reactions involving the formation of the benzylpyrazole core structure .
Industrial Production Methods
Industrial production methods for this compound are not publicly available. Typically, such compounds are produced through scalable synthetic routes that ensure high purity and yield, suitable for research and potential therapeutic applications .
Chemical Reactions Analysis
Types of Reactions
BAY-524 primarily undergoes kinase inhibition reactions. It specifically inhibits the catalytic domain of human Bub1 kinase with an IC50 of 450 nM . The compound does not undergo typical chemical reactions such as oxidation, reduction, or substitution in its role as a kinase inhibitor.
Common Reagents and Conditions
The inhibition of Bub1 kinase by this compound is typically studied under in vitro conditions using recombinant catalytic domains of Bub1. The compound is tested at various concentrations to determine its inhibitory potency .
Major Products Formed
The primary product of the reaction involving this compound is the inhibited form of Bub1 kinase. This inhibition affects the localization and activity of proteins involved in chromosome segregation and cell division .
Scientific Research Applications
Key Findings on BAY-524
- Inhibition Potency : this compound exhibits an IC50 value of approximately 450 nM against the recombinant catalytic domain of human Bub1, indicating its effectiveness as an inhibitor .
- Cellular Effects : Treatment with this compound results in impaired chromosome segregation and reduced cell proliferation, particularly when combined with low doses of Paclitaxel, a common chemotherapeutic agent .
- Selectivity : Studies have shown that this compound has a high selectivity for Bub1 over other kinases, suggesting minimal off-target effects at therapeutic concentrations .
Applications in Cancer Research
This compound has been investigated primarily within the context of cancer therapy. Its ability to sensitize cancer cells to chemotherapy makes it a promising candidate for combination therapies.
Case Studies and Research Findings
- Combination Therapy with Paclitaxel :
- In Vitro Studies on Cell Lines :
- Mechanistic Insights :
Comparative Analysis of this compound and Other Inhibitors
Compound | Target | IC50 (nM) | Application | Selectivity |
---|---|---|---|---|
This compound | Bub1 | 450 | Cancer therapy (combination) | High |
BAY-320 | Bub1 | 680 | Cancer therapy (combination) | High |
2OH-BNPP1 | Bub1 | Not specified | Limited studies available | Moderate |
Implications for Future Research
The specificity and potency of this compound make it an attractive candidate for further development in cancer therapeutics. Future research should focus on:
- Clinical Trials : Evaluating the safety and efficacy of this compound in combination with standard chemotherapy regimens.
- Mechanistic Studies : Further elucidating the pathways affected by Bub1 inhibition and how this impacts tumorigenesis.
- Broader Applications : Exploring the use of this compound in other types of cancers where Bub1 is implicated.
Mechanism of Action
BAY-524 exerts its effects by inhibiting the catalytic activity of Bub1 kinase. Bub1 kinase plays a crucial role in the spindle assembly checkpoint, ensuring accurate chromosome segregation during cell division. By inhibiting Bub1 kinase, this compound disrupts this checkpoint, leading to chromosome mis-segregation and impaired cell division. This mechanism is particularly effective in cancer cells, which rely on accurate chromosome segregation for survival and proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
BAY-320: A Structural Analog
BAY-320 shares structural homology with BAY-524 as a phenylpyrazole-based Bub1 inhibitor but exhibits distinct pharmacological properties:
While both compounds inhibit Bub1’s scaffolding role in Shugoshin and CPC localization, this compound’s superior selectivity and potency make it more suitable for mechanistic studies and therapeutic exploration .
Comparison with Functionally Similar Compounds
Mps1 Inhibitors (e.g., Reversine)
Mps1, another SAC kinase, is often targeted alongside Bub1 for anticancer therapy. Key contrasts include:
Mps1 inhibitors induce rapid SAC silencing and mitotic exit, contrasting with this compound’s subtler effects, which preserve SAC integrity but amplify paclitaxel-induced mitotic errors .
Therapeutic Implications and Synergistic Effects
In HeLa cells, combining 10 nM paclitaxel with 7 μM this compound increases chromosome misalignment from 8% to 42%, mimicking the efficacy of Mps1 inhibitors but with reduced cytotoxicity in diploid RPE1 cells . This aneuploidy-selective synergy suggests a therapeutic window exploitable in cancers with chromosomal instability .
Biological Activity
BAY-524 is a small molecule inhibitor specifically targeting the Bub1 kinase, a critical component in the spindle assembly checkpoint (SAC) during mitosis. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and implications in cancer research.
Overview of Bub1 Kinase
Bub1 (Budding Uninhibited by Benzimidazoles 1) plays a vital role in maintaining genomic stability by ensuring proper chromosome segregation during cell division. It is involved in the recruitment of other proteins to kinetochores and is essential for the SAC, which prevents anaphase onset until all chromosomes are properly aligned.
This compound functions as an ATP-competitive inhibitor of Bub1. By binding to the catalytic domain of Bub1, it effectively inhibits its kinase activity. This inhibition has been shown to impact various cellular processes:
- Chromosome Alignment : this compound treatment results in impaired chromosome arm resolution.
- Mitotic Progression : While it does not significantly affect overall mitotic fidelity, it sensitizes cells to low doses of chemotherapeutic agents like Paclitaxel, leading to enhanced chromosome segregation errors and reduced cell proliferation .
Efficacy and Potency
The potency of this compound has been quantified through various assays. The compound exhibits an IC50 value of approximately 450 nM against human Bub1 in the presence of 2 mM ATP . This indicates a strong affinity for the target, making it a valuable tool for studying Bub1 functions in cellular contexts.
Table 1: Summary of this compound Biological Activity
Parameter | Value |
---|---|
Target | Bub1 kinase |
IC50 | 450 nM (2 mM ATP) |
Mechanism | ATP-competitive inhibitor |
Cellular Impact | Impaired chromosome segregation; sensitization to Paclitaxel |
Research Findings
Recent studies utilizing this compound have provided insights into its biological effects:
- Cell Cycle Analysis : Flow cytometry revealed that inhibition of Bub1 by this compound did not significantly alter cell cycle profiles in HeLa or RPE1 cells, suggesting that Bub1's catalytic activity is not essential for cell cycle progression .
- Immunofluorescence Studies : Immunofluorescence assays demonstrated that this compound treatment led to a marked reduction in phosphorylation of histone H2A at T120, indicating effective inhibition of Bub1 kinase activity in live cells .
- Combination Therapy : When combined with low doses of Paclitaxel, this compound significantly impaired chromosome segregation and enhanced cell death, highlighting its potential as an adjunct therapy in cancer treatment .
Case Studies
In a specific case study involving HeLa cells treated with this compound:
- Experimental Design : Cells were synchronized at metaphase and treated with varying concentrations of this compound.
- Results : The study found that at concentrations between 7–10 μM, this compound maximally inhibited Bub1 activity without affecting Aurora B function, further supporting its specificity as an inhibitor .
Q & A
Basic Research Questions
Q. How to formulate a focused and feasible research question for studying BAY-524?
- Methodology :
Clarity & Scope : Define the compound’s specific properties (e.g., molecular interactions, pharmacokinetics) and narrow the scope to avoid vague objectives. Example: "How does this compound inhibit [specific enzyme/pathway] in vitro?" .
Literature Gap Identification : Use systematic reviews to identify understudied mechanisms or conflicting results in prior studies .
FINER Criteria : Ensure the question is F easible (resources available), I nteresting (scientific relevance), N ovel (addresses gaps), E thical (compliance with guidelines), and R elevant (applicable to broader research goals) .
Q. What are effective strategies for conducting a literature review on this compound?
- Methodology :
Boolean Search Strings : Use terms like "this compound AND (mechanism OR pharmacokinetics)" combined with filters for peer-reviewed journals and recent publications (post-2020) .
Database Prioritization : Focus on PubMed, Scopus, and specialized chemistry repositories (e.g., ACS Publications) while excluding non-academic sources (e.g., BenchChem) .
Gap Analysis : Tabulate conflicting findings (e.g., efficacy in in vivo vs. in vitro models) to identify unresolved questions .
Q. How to design a reproducible experimental protocol for this compound’s biochemical assays?
- Methodology :
Control Groups : Include positive/negative controls (e.g., known inhibitors/solvents) to validate assay conditions .
Variables Documentation : Detail compound purity (HPLC data), storage conditions, and solvent compatibility to ensure reproducibility .
Statistical Power : Use power analysis to determine sample size, minimizing Type I/II errors .
Advanced Research Questions
Q. How to address contradictory data in this compound studies (e.g., efficacy disparities across models)?
- Methodology :
Root Cause Analysis : Compare experimental variables (e.g., cell lines, dosage regimes) and validate assay conditions (e.g., pH, temperature) .
Triangulation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
Meta-Analysis : Pool data from multiple studies to identify trends or confounding factors (e.g., species-specific metabolism) .
Q. What advanced statistical methods are suitable for analyzing complex this compound datasets (e.g., dose-response nonlinearity)?
- Methodology :
Bayesian Hierarchical Modeling : Account for variability across experimental batches or biological replicates .
Generalized Linear Models (GLMs) : Model non-normal distributions (e.g., Poisson for count data in toxicity assays) .
Causal Inference : Apply counterfactual frameworks to isolate this compound’s effects from confounding variables (e.g., using propensity score matching) .
Q. How to ensure reproducibility in this compound studies across labs?
- Methodology :
Protocol Standardization : Share detailed SOPs via platforms like protocols.io , including raw data templates and instrument calibration logs .
Blind Validation : Collaborate with external labs to replicate key findings using identical materials .
Data Transparency : Publish negative results and raw datasets in repositories like Zenodo or Figshare to mitigate publication bias .
Q. Data Management & Analysis
Q. What types of research data are critical for this compound studies, and how should they be curated?
- Methodology :
Essential Data Types : Include spectral data (NMR, MS), pharmacokinetic profiles (AUC, half-life), and toxicity indices (LD50, IC50) .
Metadata Standards : Use FAIR principles (Findable, Accessible, Interoperable, Reusable) with structured formats (e.g., .csv for dose-response curves) .
Version Control : Track dataset iterations using tools like Git or Dataverse .
Q. How to analyze time-series data from longitudinal this compound studies (e.g., resistance development)?
- Methodology :
Survival Analysis : Apply Kaplan-Meier curves or Cox proportional hazards models to assess efficacy duration .
Mixed-Effects Models : Account for individual variability in longitudinal responses (e.g., repeated-measures ANOVA) .
Q. Ethical & Reporting Considerations
Q. How to structure a manuscript reporting this compound findings for high-impact journals?
- Methodology :
Results vs. Discussion Separation : Present raw data (e.g., inhibition curves) in results; contextualize with prior studies in discussion .
Supporting Information : Include synthetic procedures, spectral charts, and statistical code in supplementary files .
Conflict Declaration : Disclose funding sources and potential biases (e.g., industry partnerships) .
Properties
IUPAC Name |
2-[1-[(4-ethoxy-2,6-difluorophenyl)methyl]-5-methoxy-4-methylpyrazol-3-yl]-5-methoxy-N-pyridin-4-ylpyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24F2N6O3/c1-5-35-16-10-18(25)17(19(26)11-16)13-32-24(34-4)14(2)21(31-32)23-28-12-20(33-3)22(30-23)29-15-6-8-27-9-7-15/h6-12H,5,13H2,1-4H3,(H,27,28,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMRCQVHTZUUHFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C(=C1)F)CN2C(=C(C(=N2)C3=NC=C(C(=N3)NC4=CC=NC=C4)OC)C)OC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24F2N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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